molecular formula C9H13N5OS B8508156 4-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1,2,4-triazolidin-3-one CAS No. 57773-96-3

4-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1,2,4-triazolidin-3-one

Cat. No. B8508156
CAS RN: 57773-96-3
M. Wt: 239.30 g/mol
InChI Key: ZHOOXGMAMYLCBI-UHFFFAOYSA-N
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Patent
US04007031

Procedure details

2-Methyl-4-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-semicarbazide (0.1 mole) dissolved in methanol (100 ml) is charged into a glass reaction vessel equipped with a mechanical stirrer and thermometer. Aqueous formaldehyde (0.2 mole; 37% concentration) is then added to the reaction vessel with stirring. Dilute aqueous potassium hydroxide is added to the reaction mixture to adjust the pH to between 7 and 8 and stirring is continued for a period of about 20 minutes resulting in the formation of a solid precipitate. The precipitate is recovered by filtration, is recrystallized and is dried under vacuum to yield the desired product 2-methyl-4-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1,2,4-triazolidin-3-one.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]([NH:6][C:7]1[S:8][C:9]([CH:12]2[CH2:15][CH2:14][CH2:13]2)=[N:10][N:11]=1)=[O:5])[NH2:3].[CH2:16]=O.[OH-].[K+]>CO>[CH3:1][N:2]1[C:4](=[O:5])[N:6]([C:7]2[S:8][C:9]([CH:12]3[CH2:15][CH2:14][CH2:13]3)=[N:10][N:11]=2)[CH2:16][NH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CN(N)C(=O)NC=1SC(=NN1)C1CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged into a glass reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a solid precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate is recovered by filtration
CUSTOM
Type
CUSTOM
Details
is recrystallized
CUSTOM
Type
CUSTOM
Details
is dried under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1NCN(C1=O)C=1SC(=NN1)C1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.